molecular formula C23H19NO4 B13747929 2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one CAS No. 114439-73-5

2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one

Cat. No.: B13747929
CAS No.: 114439-73-5
M. Wt: 373.4 g/mol
InChI Key: KKOKBFATFMXJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one (CAS: 114439-73-5, molecular formula: C₂₃H₁₉NO₄) is a derivative of the 4H-1,3-benzoxazin-4-one heterocyclic system . Benzoxazinones are a class of nitrogen- and oxygen-containing heterocycles with diverse biological activities. This compound features a 4-methoxybenzoyl group at position 3 and a 4-methylphenyl substituent at position 2 of the benzoxazinone core. Such substitutions are critical in modulating its physicochemical properties and biological interactions, particularly as an inhibitor of acetyl coenzyme A carboxylases (ACCase), a key enzyme in lipid biosynthesis across plants, fungi, and mammals .

Properties

CAS No.

114439-73-5

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

3-(4-methoxybenzoyl)-2-(4-methylphenyl)-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C23H19NO4/c1-15-7-9-17(10-8-15)23-24(21(25)16-11-13-18(27-2)14-12-16)22(26)19-5-3-4-6-20(19)28-23/h3-14,23H,1-2H3

InChI Key

KKOKBFATFMXJNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methoxybenzoyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are conducted under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to maximize yield and minimize by-products. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-(4-methoxybenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Derivatives

Structural and Functional Group Variations

The activity of benzoxazinones is highly dependent on substituent patterns and core isomerism. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Biological Activity Reference
Target compound (CAS 114439-73-5) 4H-1,3-benzoxazin-4-one 3-(4-methoxybenzoyl), 2-(4-methylphenyl) ACCase inhibition (herbicidal, antifungal)
1-(4-Aminophenyl)-3-(4-methoxyphenyl)-2,3-dihydro-1H-1,4-benzoxazin-4(1H)-one 1H-1,4-benzoxazin-4(1H)-one 1-(4-aminophenyl), 3-(4-methoxyphenyl) Unspecified (likely herbicidal)
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 2-(4-methylphenyl) Anti-inflammatory (IC₅₀: 11.6 μM)
6-Amino-2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one 4H-1,3-benzoxazin-4-one 6-amino, 2-(2-chloroethyl) High toxicity (rat LD₅₀: 1958 mg/kg)
4H-3,1-benzoxazin-4-one derivatives 4H-3,1-benzoxazin-4-one Variable (e.g., 2-alkyl groups) Human neutrophil elastase inhibition

Key Observations:

  • Core Isomerism: The 4H-1,3-benzoxazin-4-one core (target compound) differs from 4H-3,1-benzoxazin-4-ones in nitrogen and oxygen positioning, leading to distinct biological targets. For example, 4H-3,1-benzoxazin-4-ones inhibit human neutrophil elastase, while 4H-1,3-benzoxazin-4-ones target ACCases .
  • The 4-methylphenyl group may sterically hinder interactions with non-target enzymes, improving selectivity.
  • Toxicity: Substituents such as chloroethyl (e.g., CAS 226.68 g/mol compound in ) introduce acute toxicity, whereas the target compound’s methoxy and methyl groups likely reduce adverse effects.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (MW: 373.4 g/mol) has a higher molecular weight than simpler derivatives like 3,4-dihydro-2H-1,4-benzoxazin-3-one (MW: 163.18 g/mol) , likely reducing aqueous solubility but improving lipid bilayer penetration.
  • Thermal Stability: Benzoxazinones with electron-withdrawing groups (e.g., nitro or chloro substituents) exhibit lower thermal stability compared to methoxy- or methyl-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.